molecular formula C10H11ClN4 B13582271 5-Chloro-2-(piperazin-1-yl)nicotinonitrile

5-Chloro-2-(piperazin-1-yl)nicotinonitrile

Cat. No.: B13582271
M. Wt: 222.67 g/mol
InChI Key: ZVIHXOSHWQRKNR-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloro group at the 5-position and a piperazinyl group at the 2-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperazin-1-yl)nicotinonitrile typically involves the reaction of 5-chloronicotinonitrile with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of substituted nicotinonitrile derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated derivatives.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

5-Chloro-2-(piperazin-1-yl)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is studied for its potential effects on cellular signaling pathways and receptor interactions.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazinyl group is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system receptors. This interaction can modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)nicotinonitrile: Lacks the chloro group at the 5-position.

    5-Chloro-2-(methylpiperazin-1-yl)nicotinonitrile: Contains a methyl group on the piperazine ring.

    5-Chloro-2-(piperidin-1-yl)nicotinonitrile: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

5-Chloro-2-(piperazin-1-yl)nicotinonitrile is unique due to the presence of both the chloro and piperazinyl groups, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in the synthesis of bioactive compounds.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-2-piperazin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN4/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15/h5,7,13H,1-4H2

InChI Key

ZVIHXOSHWQRKNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Cl)C#N

Origin of Product

United States

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